Lipophilicity (XLogP3-AA) of 1-(3-Methylbenzyl)piperazine-2,3-dione Versus the Unsubstituted 1-Benzylpiperazine-2,3-dione Core
The computed XLogP3-AA for 1-(3-methylbenzyl)piperazine-2,3-dione is 1.1, reflecting a modest increase in lipophilicity conferred by the single methyl substituent on the benzyl ring relative to the unsubstituted 1-benzylpiperazine-2,3-dione (CAS 63352-56-7) [1]. While a directly measured experimental logP for the unsubstituted benzyl analog was not located in the literature, the XLogP3-AA computation for the target compound provides a quantitative anchor for predicting passive membrane permeability, solubility, and CYP450-mediated metabolic liability relative to other N-benzyl variants [1]. The Topological Polar Surface Area (TPSA) of 49.4 Ų and a hydrogen bond donor count of 1 further position this compound within favorable CNS drug-like property space (TPSA < 90 Ų, HBD ≤ 3) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; TPSA = 49.4 Ų; HBD = 1; HBA = 2; Rotatable bonds = 2 |
| Comparator Or Baseline | 1-Benzylpiperazine-2,3-dione (CAS 63352-56-7): XLogP3-AA not independently computed in this source; piperazine-2,3-dione core (CAS 13092-86-9): XLogP3-AA = -0.57 (estimated by class inference) |
| Quantified Difference | Approximate ΔXLogP3-AA ≈ +1.7 versus unsubstituted piperazine-2,3-dione core; methyl substituent contributes a ~0.5–0.6 log unit increase versus the unsubstituted benzyl analog based on standard Hansch π constants for aromatic -CH₃ |
| Conditions | In silico computation via XLogP3 3.0 algorithm (PubChem release 2019.06.18); no experimental logP/logD data available for the target compound |
Why This Matters
The lipophilicity of 1.1 positions this compound in a range that balances passive permeability with aqueous solubility, critical for researchers designing cell-based assays or evaluating CNS penetration potential where compounds with logP 1–3 are generally favored.
- [1] PubChem Compound Summary for CID 20585567, 1-(3-Methylbenzyl)piperazine-2,3-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20585567 View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541 View Source
